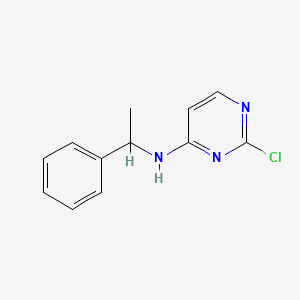

N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine

Description

Properties

IUPAC Name |

2-chloro-N-(1-phenylethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-11-7-8-14-12(13)16-11/h2-9H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGQTBCVYARGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262746 | |

| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-75-2 | |

| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71406-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives, including this compound, are known for their wide range of biological activities. They exhibit properties such as anti-inflammatory, antibacterial, and anticancer effects. The structure-activity relationship (SAR) of pyrimidines suggests that modifications can enhance their pharmacological efficacy .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : Research indicates that pyrimidine derivatives can inhibit the expression and activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, derivatives have shown IC50 values against COX-2 in the range of 23.8 to 42.1 µM, demonstrating significant anti-inflammatory potential .

- Anticancer Properties : Studies have highlighted the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have shown that certain pyrimidine analogs exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have investigated the biological activities of this compound and similar compounds:

- Anti-inflammatory Effects : A study demonstrated that specific pyrimidine derivatives significantly reduced the levels of inflammatory mediators in RAW264.7 cells, indicating their potential as anti-inflammatory agents .

- Anticancer Efficacy : In a mouse model of breast cancer, a related compound showed reduced tumor volume compared to controls, suggesting promising anticancer activity without increased systemic toxicity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of pyrimidine derivatives:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 Inhibition | 23.8 - 42.1 | |

| Related Pyrimidine Derivative | Tumor Growth Inhibition | Not specified | |

| Pyrimidine Analog | Anti-inflammatory | 19.45 - 28.39 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, the presence of electron-donating groups at position 2 has been linked to increased anti-inflammatory effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria. The introduction of a chloro group in the pyrimidine ring has been linked to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by interfering with specific cellular pathways. The mechanism of action is believed to involve the modulation of enzyme activity associated with tumor growth .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Chemical Reactions Analysis

Reaction Mechanism

Nucleophilic attack on pyrimidine :

The chloropyrimidinyl group is susceptible to nucleophilic substitution at the 2-position. In analogous systems, conjugate additions or direct substitutions occur via:

-

Electrophilic activation : Chlorine as a leaving group facilitates substitution.

-

Base-mediated deprotonation : Bases like pyridine or TEA may deprotonate nucleophiles (e.g., amines) to enhance reactivity .

Role of the phenylethylamine group :

The phenylethylamine substituent may participate in:

-

Hydrogen bonding : Amines can act as catalysts or intermediates in subsequent reactions.

-

Steric effects : Bulky substituents may influence reaction selectivity.

Table 2: Nucleophilic substitution in pyrimidine derivatives

Key Reaction Challenges

-

Selectivity : Pyrimidine derivatives often form mixtures of products. For example, reactions with lithium reagents (e.g., methyllithium) yield multiple products, necessitating chromatographic purification .

-

Yield optimization : Additions of Grignard reagents benefit from cuprous iodide (CuI) to improve selectivity and yield (40–77% under optimized conditions) .

-

Stability : Chloropyrimidines may undergo side reactions (e.g., tar formation) during prolonged heating or under basic conditions .

Analytical Characterization

Spectroscopic data :

-

1H-NMR : Absorption patterns for alkyl groups (e.g., propyl) confirm selective addition to the vinyl function .

-

High-resolution MS : Molecular weight and isotopic distribution confirm structural integrity .

Table 3: Spectroscopic analysis of analogous compounds

| Technique | Key Observations |

|---|---|

| 1H-NMR | Propyl group signals indicate regioselectivity |

| 13C-NMR | Carbon shifts confirm substitution patterns |

| High-resolution MS | Accurate mass matches molecular formula |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

- Structure : Features an indazole core fused to the pyrimidine ring, with methyl groups at positions 2 and 3 and a chlorine at position 2 of the pyrimidine .

- ~246.7 for the target compound) .

- Applications : Used in drug discovery for its kinase-inhibitory properties .

b) 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

- Structure : Pyridinyl group at position 2 of the pyrimidine and a phenethyl (C₆H₅-CH₂CH₂-) substituent on the amine .

- Key Differences :

- Synthesis : Prepared via cross-coupling reactions, similar to methods for the target compound but with divergent yields due to steric effects .

c) 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Structure : Chlorine at position 4 and a methylpyrazole substituent on the amine .

- Key Differences :

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Physicochemical Properties

*Estimated using ChemDraw and QSAR models.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct route involves the reaction of 2,4-dichloropyrimidine with 1-phenylethylamine under basic conditions. The electron-deficient pyrimidine ring facilitates substitution at the 4-position due to the para-directing nature of the chloro group. Typical conditions include:

-

Solvents : Toluene, dimethyl sulfoxide (DMSO), or acetonitrile.

-

Bases : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Temperature : 80–120°C for 12–24 hours.

Yields range from 60% to 85%, with selectivity for the 4-position achieved by controlling stoichiometry (1:1.2 ratio of 2,4-dichloropyrimidine to amine).

Trimethylsilyl-Protected Intermediate Strategy

To enhance regioselectivity, 5-trimethylsilyl-2,4-dichloropyrimidine serves as a masked precursor. The bulky trimethylsilyl (TMS) group directs substitution to the 4-position, followed by desilylation with tetrabutylammonium fluoride (TBAF). This method achieves >90% regioselectivity but requires additional steps for TMS group removal.

Optimization of Reaction Parameters

Solvent Selection and Environmental Considerations

Traditional dipolar aprotic solvents like DMF and NMP, while effective, face regulatory restrictions due to toxicity. Alternatives include:

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 2.4 | 72 |

| Acetonitrile | 82 | 37.5 | 68 |

| Cyclopentyl methyl ether | 106 | 4.3 | 65 |

Toluene emerges as a preferred solvent due to its balance of reactivity, safety, and ease of removal.

Temperature and Catalytic Effects

Elevated temperatures (≥100°C) accelerate SNAr but risk side reactions such as over-alkylation. Catalytic iodide salts (e.g., KI) enhance leaving-group displacement, reducing reaction time by 30%.

Purification and Isolation

Diastereomer Separation

The chiral 1-phenylethylamine moiety introduces stereoisomerism. Diastereomers are separable via:

Acid-Base Extraction

The product’s basic nature allows isolation via extraction with dilute HCl (1 M), followed by neutralization with NaOH to precipitate the free amine. This method achieves 95% purity without chromatography.

Scalability and Industrial Adaptations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the chlorine atom at the 4-position of 2-chloropyrimidine reacts with the amine group of 1-phenylethylamine. Optimize reaction conditions by using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a catalytic base like K₂CO₃ . For enantiopure derivatives, consider chiral resolution techniques such as recrystallization in ethanol, as demonstrated for structurally related thiourea compounds . Monitor reaction progress via TLC or HPLC to ensure completion.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on pyrimidine ring protons (δ 8.2–8.6 ppm) and the chiral center in the 1-phenylethyl group .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for reproducibility) using a C18 column with acetonitrile/water gradients .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Follow GHS hazard guidelines:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources (P210) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles.

- Purity Validation : Re-analyze batches using HPLC-MS to rule out impurities (e.g., dechlorinated byproducts) .

- Assay Standardization : Use cell lines with consistent passage numbers and control for enantiomeric effects, as chirality in the 1-phenylethyl group can alter binding affinities .

Q. What computational strategies can predict the compound’s interaction with target enzymes like cholinesterase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of related pyrimidine inhibitors. Focus on the chlorine atom’s role in hydrophobic pocket interactions and the phenylethyl group’s steric effects . Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare their activity using:

- Enantioselective HPLC : To separate R/S forms .

- In Vitro Assays : Test inhibition constants (Kᵢ) against targets like LOX or cholinesterase. For example, (S)-enantiomers of structurally similar compounds show 10-fold higher activity than (R)-forms .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Screen with counterions (e.g., oxalate, HCl) to enhance aqueous solubility .

- Prodrug Design : Modify the pyrimidine’s 2-chloro group with hydrolyzable esters, which can be cleaved in vivo .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis yields?

- Methodological Answer :

- Process Optimization : Use statistical tools (e.g., Design of Experiments) to identify critical parameters (e.g., temperature, solvent ratio).

- Quality Control : Implement in-line FTIR to monitor intermediate formation and ensure consistent reaction progression .

Q. What analytical methods validate the absence of genotoxic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.